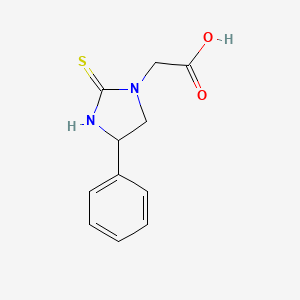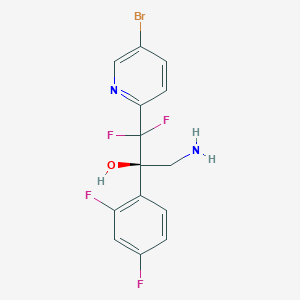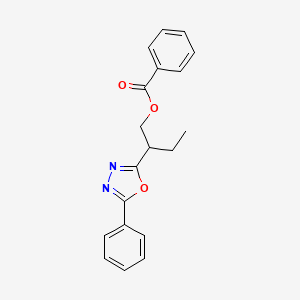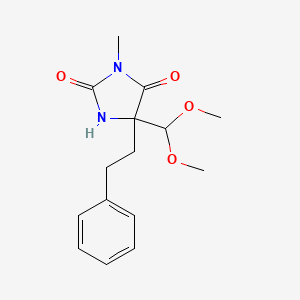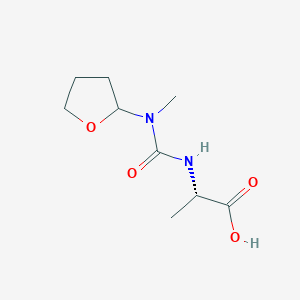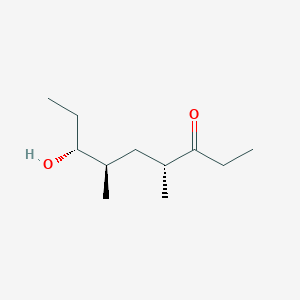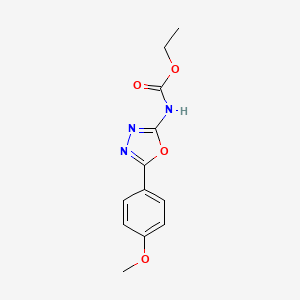![molecular formula C15H17N5 B12933838 N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline CAS No. 106671-77-6](/img/structure/B12933838.png)
N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a diethylaniline moiety attached. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . Another approach includes the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as phosphodiesterases, which play a role in various cellular processes . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the associated biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine scaffold but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-b]pyridines: Another class of fused heterocycles with similar biological activities.
Uniqueness
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline is unique due to its specific substitution pattern and the presence of the diethylaniline moiety, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
106671-77-6 |
|---|---|
Molecular Formula |
C15H17N5 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N,N-diethyl-4-(triazolo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C15H17N5/c1-3-19(4-2)12-7-9-13(10-8-12)20-17-14-6-5-11-16-15(14)18-20/h5-11H,3-4H2,1-2H3 |
InChI Key |
COESAFTZJXUTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


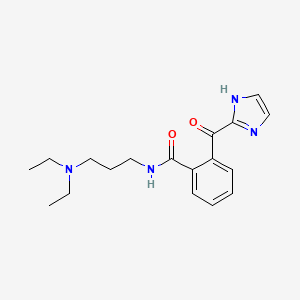
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)

